Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Description
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a thiazolidinone derivative characterized by a benzoate ester core linked to a 3-methyl-4-oxo-thiazolidin-2-ylidene moiety via an amino group. Thiazolidinones are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .
This compound’s structure allows for diverse modifications at the benzylidene and thiazolidinone positions, enabling structure-activity relationship (SAR) studies. Synthetically, it is typically prepared via cyclocondensation reactions involving thiourea derivatives and α-mercapto acids or ketones under acidic or catalytic conditions .
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-4-6-10(7-5-9)14-13-15(2)11(16)8-19-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
YPUYZTSKGKWEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CS2)C |
Origin of Product |
United States |
Preparation Methods
Conventional Heterocyclization Methods
The most widely reported synthesis of ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves heterocyclization of chloroacetamide intermediates with ammonium thiocyanate. Starting with ethyl 4-aminobenzoate, the reaction proceeds via two stages:
-
Chloroacetamide Formation : Ethyl 4-aminobenzoate reacts with chloroacetyl chloride in dry acetone under nitrogen, yielding N-(4-ethoxycarbonylphenyl)chloroacetamide . The reaction is exothermic, requiring cooling to 0–5°C to prevent decomposition.
-
Thiazolidinone Cyclization : The chloroacetamide intermediate undergoes cyclization with ammonium thiocyanate in refluxing ethanol (78°C, 6–8 hours), forming the thiazolidinone ring . The mechanism involves nucleophilic attack by thiocyanate anion, followed by intramolecular cyclization and tautomerization (Figure 1).
Key Data :
This method is favored for its simplicity but requires strict moisture control to avoid hydrolysis of the chloroacetamide intermediate .
Green Synthetic Approaches
To address environmental concerns, solvent-free grinding methods have been developed. In one protocol, ethyl 4-aminobenzoate, thioglycolic acid, and 3-methyl-2-butanone are ground with p-tolyl sulfonic acid (20 mol%) for 1 hour . The exothermic reaction proceeds via Knoevenagel condensation, forming the arylidene intermediate, which undergoes cyclization in situ.
Advantages :
DFT calculations (B3LYP/6-311++G(d,p)) confirm the planar geometry of the product, which enhances π-stacking interactions in biological targets .
Catalytic Cyclocondensation Techniques
Industrial-scale synthesis employs triethylammonium hydrogen sulfate (10 mol%) as a bifunctional catalyst. Ethyl 4-aminobenzoate, thioglycolic acid, and methyl vinyl ketone react in a continuous flow reactor (120°C, 20 MPa) to produce the target compound in >90% yield . The catalyst enhances both imine formation and cyclization steps, reducing energy input by 40% compared to batch processes .
Optimized Conditions :
Structural Characterization and Analytical Validation
Spectroscopic Data :
-
IR : νmax = 1725 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O thiazolidinone), 1580 cm⁻¹ (C=N) .
-
¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.85–8.10 (m, 4H, Ar-H) .
X-Ray Crystallography : Single-crystal analysis confirms the Z-configuration of the imino group and planar thiazolidinone ring (torsion angle <5°) .
Optimization of Reaction Parameters
Solvent Screening :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 82 | 95 |
| DMF | 68 | 89 |
| Water | 45 | 78 |
Ethanol maximizes yield due to its polarity and ability to stabilize intermediates .
Catalyst Loading :
| Catalyst (mol%) | Yield (%) |
|---|---|
| 5 | 72 |
| 10 | 85 |
| 15 | 87 |
p-Tolyl sulfonic acid at 10 mol% provides optimal activity without side reactions .
Industrial-Scale Production Considerations
Continuous Flow Synthesis :
Chemical Reactions Analysis
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzylidene ring, thiazolidinone core, and ester groups. These modifications influence electronic properties, steric hindrance, and biological activity.
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl) : The 2-chlorobenzylidene analog (C₂₀H₁₇ClN₂O₃S) exhibits increased molecular weight and polarity, which may enhance binding to target proteins through halogen bonding .
- Methoxy Substituents : The 3-methoxy group in could modulate electronic effects, influencing resonance stabilization and metabolic stability.
Trends:
- Catalysts : Anhydrous ZnCl₂ is commonly used to accelerate cyclization .
- Solvents: Polar aprotic solvents (e.g., DMF) improve reaction efficiency for thiazolidinone formation .
- Time and Yield : Longer reaction times (8–12 h) correlate with higher yields (~70%) compared to shorter protocols.
SAR Insights:
Biological Activity
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 295.34 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. A study highlighted the structure–activity relationship (SAR) of thiazolidinones, suggesting that modifications to the thiazolidine ring can enhance antimicrobial efficacy .
2. Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 4-[(3-methyl-4-oxo...) | HeLa | 10.5 | |
| Ethyl 4-[(3-methyl-4-oxo...) | K562 | 12.0 |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammation pathways. This suggests potential use in treating inflammatory diseases .
4. Antidiabetic Activity
Recent studies have indicated that thiazolidinone derivatives can improve insulin sensitivity and exhibit hypoglycemic effects. These compounds may act by modulating glucose metabolism and enhancing the action of insulin .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of thiazolidinone derivatives revealed that ethyl 4-[(3-methyl-4-oxo...) exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, ethyl 4-[(3-methyl-4-oxo...) was tested against clinical isolates of bacteria and fungi. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option for resistant strains .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of thiourea derivatives with chloroacetyl chloride, followed by coupling with ethyl 4-aminobenzoate. Key steps include:
- Refluxing thiourea intermediates with chloroacetyl chloride in dry acetone (2–3 h, monitored by TLC) to form the thiazolidinone core .
- Coupling with ethyl 4-aminobenzoate under basic conditions (e.g., triethylamine) to introduce the benzoate moiety .
Optimization involves adjusting solvent polarity (e.g., THF vs. MeCN), stoichiometric ratios (excess chloroacetyl chloride ensures complete cyclization), and purification via recrystallization or column chromatography .
Q. Q2. How is structural confirmation achieved for this compound?
- NMR spectroscopy : and NMR identify characteristic signals (e.g., thiazolidinone C=O at ~170 ppm, aromatic protons at 7.2–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 347.1 for CHNOS) .
- X-ray crystallography : Single-crystal analysis (using SHELX or WinGX) resolves the Z-configuration of the imine bond and planarity of the thiazolidinone ring .
Advanced Research Questions
Q. Q3. How does the thiazolidinone core influence biological activity, and what SAR (Structure-Activity Relationship) insights exist?
The 3-methyl-4-oxo-thiazolidin-2-ylidene moiety enhances bioactivity by:
- Acting as a hydrogen-bond acceptor via the carbonyl group, targeting enzymes like tyrosine kinases or bacterial dihydrofolate reductase .
- Modulating lipophilicity (logP ~2.5) to improve membrane permeability .
SAR studies show: - Substitution at the 3-position (e.g., methyl vs. phenyl) alters steric hindrance and binding affinity .
- Electron-withdrawing groups on the benzoate ring (e.g., nitro, chloro) increase antimicrobial potency by ~30% compared to unsubstituted analogs .
Q. Q4. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder in the thiazolidinone ring : Common due to rotational flexibility. Mitigated by collecting data at low temperature (100 K) and refining anisotropic displacement parameters .
- Twinned crystals : SHELXL’s TWIN/BASF commands are used to model twinning, with R < 5% ensuring data quality .
- Hydrogen bonding networks : WinGX/ORTEP visualizes intermolecular interactions (e.g., N–H···O=C) stabilizing the crystal lattice .
Q. Q5. How do computational methods (e.g., DFT, molecular docking) support mechanistic studies of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity sites (e.g., nucleophilic attack at the imine carbon) .
- Molecular docking (AutoDock Vina) : Simulates binding to E. coli FabH (enoyl-ACP reductase), showing a docking score of −9.2 kcal/mol, correlating with experimental MIC values (8 µg/mL) .
Data Contradictions and Resolution
Q. Q6. Discrepancies in reported biological activity: How can researchers validate conflicting data?
- Reproducibility protocols : Standardize assay conditions (e.g., Mueller-Hinton broth for antimicrobial testing, 37°C, 24 h incubation) .
- Meta-analysis : Compare IC values across studies using thiazolidinone derivatives with identical substituents. For example, this compound exhibits IC = 12 µM against MCF-7 cells in one study vs. 18 µM in another due to differences in serum concentration (5% vs. 10% FBS) .
Methodological Best Practices
Q. Q7. What analytical techniques are critical for purity assessment?
Q. Q8. How to design stability studies under varying pH and temperature?
- Forced degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 h. Monitor degradation via HPLC:
Future Research Directions
Q. Q9. What unexplored applications exist in materials science?
- Nonlinear optical (NLO) materials : The conjugated π-system and dipole moment (~5.2 D) suggest potential for second-harmonic generation (SHG) in laser technologies .
- Metal-organic frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) ions via the thiazolidinone nitrogen, enhancing porosity for gas storage applications .
Q. Q10. How can high-throughput screening (HTS) accelerate SAR exploration?
- Combinatorial libraries : Use Ugi-4CR reactions to generate >100 analogs in parallel, varying substituents on the benzoate and thiazolidinone moieties .
- Automated crystallization (RockImager) : Rapidly identify co-crystals with biological targets (e.g., HIV protease) for fragment-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
